molecular formula C28H24N2O3 B2936969 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955685-41-3

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2936969
CAS No.: 955685-41-3
M. Wt: 436.511
InChI Key: HOQTWVHKSDTKRP-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that features a biphenyl group, a furan ring, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Tetrahydroisoquinoline Derivative: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.

    Furan-2-carbonyl Introduction: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride.

    Final Coupling: The final step involves coupling the biphenyl intermediate with the tetrahydroisoquinoline derivative under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.

    Reduction: The biphenyl and tetrahydroisoquinoline moieties can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of fully saturated biphenyl and tetrahydroisoquinoline derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions due to its structural complexity and potential binding affinity to various biological targets.

Medicine

Medicinally, 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, leveraging the conjugated systems within its structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and tetrahydroisoquinoline moieties could facilitate binding to hydrophobic pockets, while the furan ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: A structural isomer with a different position of the furan-2-carbonyl group.

    2-([1,1’-biphenyl]-4-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: A similar compound where the furan ring is replaced by a thiophene ring.

Uniqueness

The uniqueness of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to its analogs. The presence of both a biphenyl and a furan ring within the same molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c31-27(17-20-8-10-22(11-9-20)21-5-2-1-3-6-21)29-25-13-12-23-14-15-30(19-24(23)18-25)28(32)26-7-4-16-33-26/h1-13,16,18H,14-15,17,19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQTWVHKSDTKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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